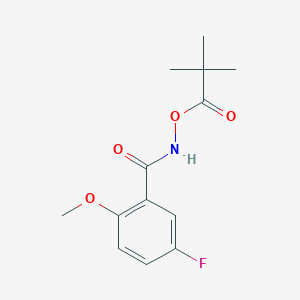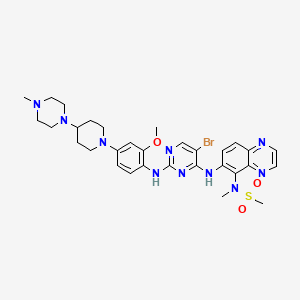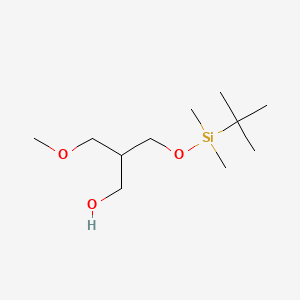
3-((tert-Butyldimethylsilyl)oxy)-2-(methoxymethyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is a chemical compound with the molecular formula C10H22O3Si. This compound is characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Tetrabutylammonium fluoride (TBAF) is often employed to remove the TBDMS protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from participating in unwanted side reactions during synthetic processes. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled release of the hydroxyl group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
- Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Uniqueness
Compared to similar compounds, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is unique due to its specific structure, which includes both a TBDMS-protected hydroxyl group and a methoxymethyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for multiple points of modification and functionalization.
Propriétés
Formule moléculaire |
C11H26O3Si |
|---|---|
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxypropan-1-ol |
InChI |
InChI=1S/C11H26O3Si/c1-11(2,3)15(5,6)14-9-10(7-12)8-13-4/h10,12H,7-9H2,1-6H3 |
Clé InChI |
VXNQWWMKCQMVPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(CO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


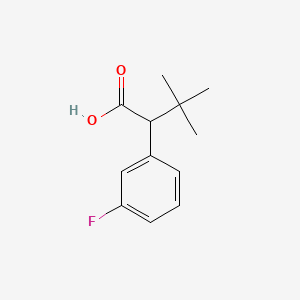
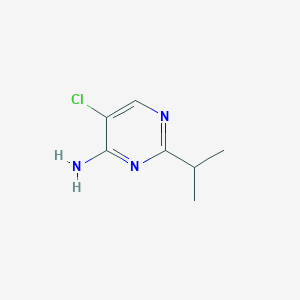
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)
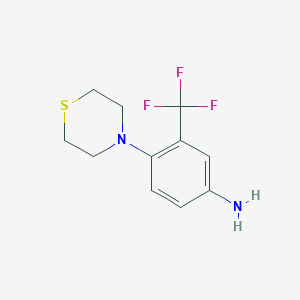

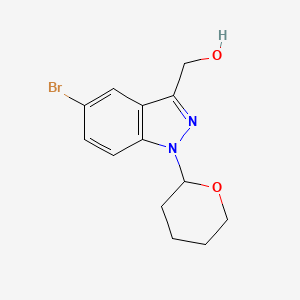
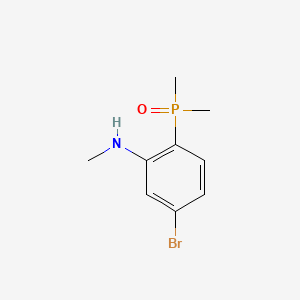
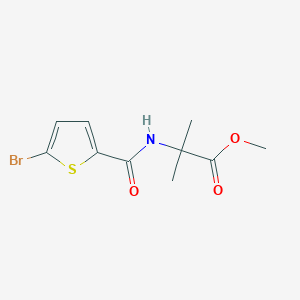
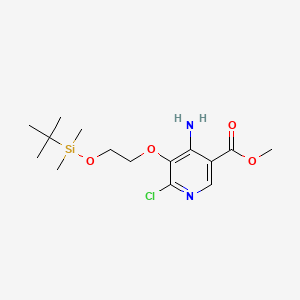
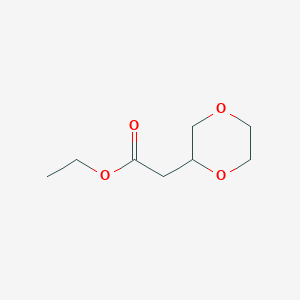
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)

